4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
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Overview
Description
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, a sec-butyl group, and a trifluoroethoxy methyl group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Attachment of the sec-butyl group: This can be done via a Friedel-Crafts alkylation reaction using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Addition of the trifluoroethoxy methyl group: This step involves the reaction of the pyrazole derivative with 2,2,2-trifluoroethanol and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed
Substitution reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation and reduction: Formation of oxidized or reduced pyrazole derivatives.
Coupling reactions: Formation of biaryl or alkyl-aryl compounds.
Scientific Research Applications
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethoxy group can enhance its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The bromine atom can participate in halogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-sec-butyl-3-methyl-1H-pyrazole: Lacks the trifluoroethoxy group, making it less lipophilic.
4-chloro-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole: Contains a chlorine atom instead of bromine, which may alter its reactivity and binding properties.
1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole:
Uniqueness
4-bromo-1-sec-butyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-3-7(2)16-4-8(11)9(15-16)5-17-6-10(12,13)14/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNNNUNKGSNPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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